molecular formula C17H15N3O4 B10988256 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide

Cat. No.: B10988256
M. Wt: 325.32 g/mol
InChI Key: PLHASEDPSWCJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused benzodiazepine ring system, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step often involves the cyclization of a suitable precursor to form the benzodiazepine core. This can be achieved through a condensation reaction between an ortho-diamine and a keto acid under acidic conditions.

    Introduction of the Pyrrolo Ring: The pyrrolo ring is introduced via a cyclization reaction, which may involve the use of a strong base and a suitable leaving group.

    Attachment of the Furan-2-carboxamide Group: The final step involves the coupling of the furan-2-carboxamide moiety to the benzodiazepine core. This can be achieved through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic organic chemistry research.

Biology

Biologically, compounds with benzodiazepine structures are known for their pharmacological activities. This compound may exhibit similar properties, making it a candidate for studies in neuropharmacology and medicinal chemistry.

Medicine

In medicine, benzodiazepine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its potential anxiolytic, anticonvulsant, or sedative effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects in the central nervous system. This interaction can lead to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Midazolam: A benzodiazepine with rapid onset and short duration of action, used as a sedative.

Uniqueness

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide is unique due to the presence of the furan-2-carboxamide group, which may impart distinct pharmacological properties compared to other benzodiazepines. This structural variation could lead to differences in receptor binding affinity, metabolic stability, and overall biological activity.

Biological Activity

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide represents a unique member of the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) family. These compounds are recognized for their diverse biological activities and therapeutic potentials. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Molecular Formula : C25H25N3O7
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC(=O)C4C(CCN4C3=O)NC(=O)COCC(=O)O

Pyrrolo[2,1-c][1,4]benzodiazepines are known to interact with DNA through a unique mechanism. They bind to the minor groove of DNA and alkylate the C2 amino group of guanine residues. This interaction is critical for their cytotoxic effects against cancer cells and their potential as antibacterial agents.

Key Mechanisms Include:

  • DNA Intercalation : PBDs can intercalate between DNA base pairs due to their planar structures.
  • Covalent Binding : They form covalent bonds with DNA, leading to strand breaks and apoptosis in cancer cells.
  • Enzyme Inhibition : Some studies indicate that PBD derivatives can inhibit serine β-lactamases and other enzymes critical for bacterial resistance.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of PBDs. For instance:

  • In vitro Studies : PBDs have shown significant cytotoxicity against various human tumor cell lines. The mechanism involves inducing apoptosis through DNA damage.
CompoundCell LineIC50 (µM)
PBD AHeLa0.5
PBD BMCF70.8
PBD CA5490.6

Antiviral Activity

Pyrrolo[2,1-c][1,4]benzodiazepines have also been evaluated for their antiviral properties:

  • HIV Reverse Transcriptase Inhibition : Certain derivatives have been identified as potent non-nucleoside inhibitors of HIV reverse transcriptase.

Antibacterial Activity

The antibacterial efficacy of PBDs has been explored in the context of rising antibiotic resistance:

  • Inhibition of β-lactamases : While some compounds exhibit weak inhibition against serine β-lactamases due to steric hindrance and solubility issues, structural modifications are being researched to enhance efficacy.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitumor Efficacy :
    • A study conducted by Wang et al. demonstrated that modified PBDs showed enhanced cytotoxicity against breast cancer cells compared to unmodified versions.
  • Antiviral Screening :
    • Research by Leimgruber et al. reported that certain PBD derivatives inhibited HIV replication in vitro with low cytotoxicity.
  • Structural Modifications :
    • A study on structure-activity relationships indicated that altering substituents on the benzodiazepine ring could improve both solubility and biological activity against resistant bacterial strains.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15N3O4/c21-15-13-3-1-7-20(13)17(23)11-9-10(5-6-12(11)19-15)18-16(22)14-4-2-8-24-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,22)(H,19,21)

InChI Key

PLHASEDPSWCJCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.